molecular formula C21H21FN2O3 B11032407 8-fluoro-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

8-fluoro-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11032407
M. Wt: 368.4 g/mol
InChI Key: QSTKXEFVDFCTGP-UHFFFAOYSA-N
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Description

8-fluoro-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-fluoro-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

8-fluoro-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-fluoro-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-fluoro-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its fluorine atom and pyridine ring contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H21FN2O3

Molecular Weight

368.4 g/mol

IUPAC Name

6-fluoro-3-hydroxy-9,11,11-trimethyl-3-(2-oxo-2-pyridin-4-ylethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C21H21FN2O3/c1-12-10-20(2,3)24-18-15(12)8-14(22)9-16(18)21(27,19(24)26)11-17(25)13-4-6-23-7-5-13/h4-9,12,27H,10-11H2,1-3H3

InChI Key

QSTKXEFVDFCTGP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(C2=O)(CC(=O)C4=CC=NC=C4)O)F)(C)C

Origin of Product

United States

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